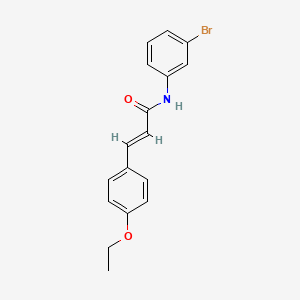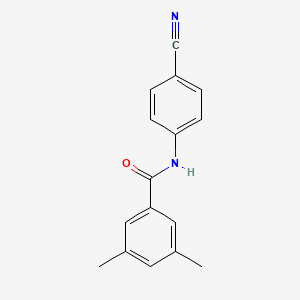
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of quinazolinone derivatives and has shown promising results in various studies.
作用機序
The mechanism of action of 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone involves its interaction with various cellular targets. In cancer cells, it inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. It also activates the caspase cascade, leading to the induction of apoptosis. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces apoptosis and cell cycle arrest, leading to the inhibition of cell growth. It also inhibits the activity of topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease, it inhibits the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine, which is essential for cognitive function.
実験室実験の利点と制限
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It also has a high bioavailability, meaning that it can be easily absorbed by the body. However, one limitation of this compound is that it has a low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone. One potential area of research is the development of analogs of this compound with improved solubility and bioavailability. Another area of research is the investigation of its potential in treating other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to understand the mechanism of action of this compound and its interaction with cellular targets.
合成法
The synthesis of 6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone involves the reaction of 2-methyl-3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with phosphorus oxychloride and chloroform in the presence of a base to yield the final product.
科学的研究の応用
6,8-dichloro-3-(3-methoxyphenyl)-2-methyl-4(3H)-quinazolinone has been extensively studied for its potential as a therapeutic agent in various diseases. It has shown promising results in cancer treatment, where it inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential in treating Alzheimer's disease, where it acts as an acetylcholinesterase inhibitor and reduces the accumulation of amyloid-beta plaques in the brain.
特性
IUPAC Name |
6,8-dichloro-3-(3-methoxyphenyl)-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-9-19-15-13(6-10(17)7-14(15)18)16(21)20(9)11-4-3-5-12(8-11)22-2/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXJJVLSIMNZKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-chlorophenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5813287.png)
![5-{[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5813297.png)

![3,3-dichloro-2-[(2,2-dimethylpropanoyl)amino]acrylamide](/img/structure/B5813310.png)
![2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B5813315.png)
![4-{[4-ethyl-3-(isopropoxycarbonyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5813328.png)
![2-[(4-chlorophenyl)thio]-N-cyclopropylacetamide](/img/structure/B5813336.png)
![5-(4-bromophenyl)-3-[(5-methyl-2-furyl)methylene]-2(3H)-furanone](/img/structure/B5813345.png)
![3-[(1,3-benzoxazol-2-ylthio)acetyl]-2H-chromen-2-one](/img/structure/B5813357.png)

![5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-imidazolidinedione](/img/structure/B5813380.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-methoxybenzamide](/img/structure/B5813382.png)
